molecular formula C16H16BrCl2NO B3862731 (3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine

(3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine

Cat. No. B3862731
M. Wt: 389.1 g/mol
InChI Key: PARPNOBTXHLQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine, also known as BDDE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDDE is a derivative of benzylamine and has been studied for its potential use as a drug in various medical applications.

Mechanism of Action

The mechanism of action of (3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine is not yet fully understood. However, it has been suggested that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, pain, and seizures. This compound may also interact with other neurotransmitter systems, such as the dopaminergic and serotonergic systems, which are involved in the regulation of mood and movement.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. This compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use in the treatment of Parkinson's disease and depression.

Advantages and Limitations for Lab Experiments

One advantage of (3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine is that it has been shown to have low toxicity in animal models. This makes it a promising candidate for further drug development. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for the study of (3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine. One direction is to further elucidate its mechanism of action. This will help researchers to better understand its potential therapeutic applications and potential side effects. Another direction is to study the pharmacokinetics of this compound in animal models and humans. This will help to determine the optimal dosage and administration route for potential drug development. Finally, more studies are needed to investigate the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and depression.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been studied for its potential use as a drug in various medical applications, including the treatment of Parkinson's disease and depression. This compound has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. However, its mechanism of action is not yet fully understood, and more studies are needed to investigate its potential therapeutic applications and potential side effects.

Scientific Research Applications

(3-bromo-4-methoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine has been studied for its potential use as a drug in various medical applications. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease and depression.

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-(2,4-dichlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrCl2NO/c1-21-16-5-2-11(8-14(16)17)10-20-7-6-12-3-4-13(18)9-15(12)19/h2-5,8-9,20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPNOBTXHLQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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